3-{5-[(Z)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid
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Overview
Description
3-[5-({(Z)-2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-({(Z)-2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID typically involves multiple steps. One common method includes the reaction of 4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazine with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 5-formyl-2-furylbenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[5-({(Z)-2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium carbonate in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-[5-({(Z)-2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of advanced materials with specific properties such as UV absorption.
Mechanism of Action
The mechanism of action of 3-[5-({(Z)-2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Diethylhexyl Butamido Triazone: Another triazine derivative used as a UV absorber in sunscreens.
1,3,5-Triazine-based Polymers: Used in various industrial applications such as flame retardants and metal adsorption.
Uniqueness
3-[5-({(Z)-2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of methoxyaniline and nitroaniline groups within the triazine ring makes it particularly effective in certain applications, such as antibacterial and anticancer research .
Properties
Molecular Formula |
C28H22N8O6 |
---|---|
Molecular Weight |
566.5 g/mol |
IUPAC Name |
3-[5-[(Z)-[[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C28H22N8O6/c1-41-22-11-7-20(8-12-22)31-27-32-26(30-19-5-9-21(10-6-19)36(39)40)33-28(34-27)35-29-16-23-13-14-24(42-23)17-3-2-4-18(15-17)25(37)38/h2-16H,1H3,(H,37,38)(H3,30,31,32,33,34,35)/b29-16- |
InChI Key |
NGCIOPOJCWACLV-MWLSYYOVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C\C4=CC=C(O4)C5=CC(=CC=C5)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(O4)C5=CC(=CC=C5)C(=O)O |
Origin of Product |
United States |
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